FK-448 Free base
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Overview
Description
FK-448 Free base is a potent and specific inhibitor of chymotrypsin, an enzyme involved in protein digestion. It has an IC50 value of 720 nM, indicating its high efficacy in inhibiting chymotrypsin activity . This compound is primarily used in scientific research for its ability to modulate enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK-448 Free base involves the reaction of 1-isopropylpiperazine with 4-ethoxycarbonyloxybenzoyl chloride in chloroform using triethylamine as a proton scavenger. The ethoxycarbonyl group is then removed using pyrrolidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
FK-448 Free base undergoes several types of chemical reactions, including:
Inhibition of Esterolysis: It slightly inhibits the esterolysis of trypsin and thrombin.
Hydrolytic Activity: It moderately inhibits the hydrolytic activities of cathepsin G.
Common Reagents and Conditions
Reagents: 1-isopropylpiperazine, 4-ethoxycarbonyloxybenzoyl chloride, triethylamine, pyrrolidine.
Conditions: Reactions are typically carried out in chloroform at controlled temperatures.
Major Products
The primary product of these reactions is this compound itself, with minor by-products depending on the specific reaction conditions.
Scientific Research Applications
FK-448 Free base is extensively used in scientific research, particularly in the following fields:
Mechanism of Action
FK-448 Free base exerts its effects by specifically inhibiting chymotrypsin. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds in proteins . This inhibition is highly specific, with minimal effects on other proteases such as plasmin and kallikrein .
Comparison with Similar Compounds
Similar Compounds
FK-448 Methanesulfonate: Another form of FK-448 with similar inhibitory properties.
Traxivitug: A chymotrypsin inhibitor with different structural properties.
Carbobenzoxyproline: Another enzyme inhibitor with distinct applications.
Uniqueness
FK-448 Free base is unique due to its high specificity and potency in inhibiting chymotrypsin. Its IC50 value of 720 nM is significantly lower than that of many other inhibitors, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3 |
InChI Key |
BPNWUGVANKCJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
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